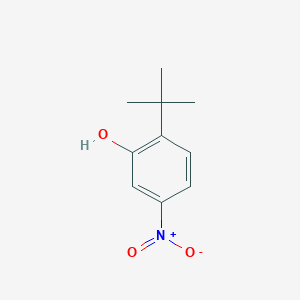

3-Cyano-2-phenylpropanoic acid

Übersicht

Beschreibung

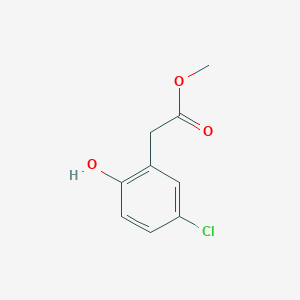

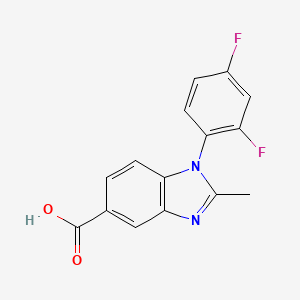

3-Cyano-2-phenylpropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .

Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, D-Amino acid oxidase from porcine kidney (pkDAO) and L-amino acid oxidase from Crotalus atrox have been used to catalyze the synthesis of 2-amino-2-cyano-3-phenylpropanoic acid from phenylalanine and potassium cyanide (KCN) .Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C10H9NO2 . It has a molecular weight of 175.18 .Wissenschaftliche Forschungsanwendungen

Fuel for Molecular Machines : 3-Cyano-2-phenylpropanoic acid has been identified as an effective fuel for acid-base driven molecular machines. It is used in controlled quantities to avoid overfeeding the system, ensuring correct operation of these machines without wasting fuel (Biagini et al., 2020).

Geometric Control in Molecular Structures : This compound has been utilized to control the geometry of calix[4]arene scaffolds. Its presence can lock the calixarene structure in a specific conformation, with the ability to return to its original shape once the fuel is exhausted. The duration of this locked state can be varied by altering the structure or amount of the fuel (Del Giudice et al., 2020).

Molecular Switch Operations : The decarboxylation of this compound has been used to trigger large-amplitude motions in molecular switches. This process allows cyclic operation of the switch, driven solely by the energy supplied by the substrate undergoing chemical transformation (Berrocal et al., 2016).

Optoelectronic Properties in Dyes : In the field of dye-sensitized solar cells (DSSC), derivatives of this compound are important for their optoelectronic properties. Studies have focused on the structural, optoelectronic, and thermodynamic properties of these compounds, highlighting their potential as nonlinear optical materials (Fonkem et al., 2019).

Molecular Emission Control : This acid has also been used as a chemical fuel in molecular shuttles, allowing the transition between different emissive states. It enables the reversible switching of a rotaxane from a static, less emissive state to a dynamic, fluorescent state with rapid motion (Ghosh et al., 2018).

Corrosion Inhibition : Though not directly involving this compound, related acrylamide derivatives have been investigated for their role in corrosion inhibition, offering insights into similar molecular structures' potential applications (Abu-Rayyan et al., 2022).

Safety and Hazards

The safety data sheet for 3-Cyano-2-phenylpropanoic acid advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Wirkmechanismus

Target of Action

It’s known that cyano and phenyl groups often interact with various enzymes and receptors in the body, which could potentially be the targets .

Mode of Action

It’s known that the compound can provide protons to stabilize certain complexes by hydrogen bonding . This could lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

The compound’s ability to provide protons and form hydrogen bonds suggests that it may influence ph-dependent biochemical pathways .

Result of Action

Its ability to provide protons and form hydrogen bonds suggests that it may influence the structure and function of target molecules, potentially leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of 3-Cyano-2-phenylpropanoic acid. For instance, its ability to provide protons suggests that it may be particularly active in acidic environments .

Eigenschaften

IUPAC Name |

3-cyano-2-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-7-6-9(10(12)13)8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZQKMPPVQSLHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901634 | |

| Record name | NoName_768 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(tetrahydrofuran-2-ylmethyl)amino]quinazoline-2(1H)-thione](/img/structure/B3137763.png)

![Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate](/img/structure/B3137774.png)

![4-Amino-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3137787.png)